(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15567722
Molecular Formula: C22H21N3O4S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O4S |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | (5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C22H21N3O4S/c1-4-11-29-16-8-5-14(6-9-16)12-19-21(26)25-22(30-19)23-20(24-25)15-7-10-17(27-2)18(13-15)28-3/h5-10,12-13H,4,11H2,1-3H3/b19-12- |
| Standard InChI Key | IFCWTBVJNDMUSA-UNOMPAQXSA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Introduction
The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one is a complex organic molecule belonging to the class of thiazolo[3,2-b]triazoles. It features a unique structure characterized by a thiazole ring fused with a triazole moiety, along with a 3,4-dimethoxyphenyl group and a propoxybenzylidene group. This compound has a molecular formula of C22H21N3O4S and a molecular weight of approximately 435.5 g/mol.
Synthesis
The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one typically involves multi-step organic reactions. These processes often require controlled temperature and pressure conditions to optimize yield and purity. Common methods include reactions involving specific reagents under optimized conditions.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties by inhibiting enzymes involved in these processes. The exact mechanism of action is still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis. Its structural features provide a scaffold for further modifications aimed at enhancing pharmacological properties.
Comparison with Similar Compounds
Several compounds share structural similarities with (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one | Contains dimethoxy and propoxy groups | Potential anti-inflammatory effects |
| (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-one | Ethoxy group instead of dimethoxy | May exhibit different pharmacological profiles |
| (5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-one | Different positioning of methoxy groups | Unique interaction mechanisms |
Research Findings and Future Directions
Research into the interactions of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-propoxybenzylidene)thiazolo[3,2-b]triazol-6(5H)-one with biological targets is crucial for understanding its mechanism of action. Preliminary data suggest that it may bind to specific enzymes involved in inflammatory pathways or cancer cell proliferation. Further studies are needed to elucidate these interactions and determine the efficacy and safety profile of the compound in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume